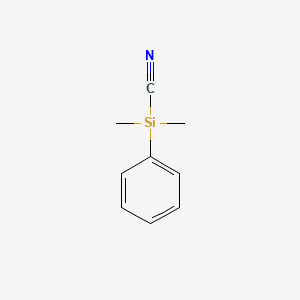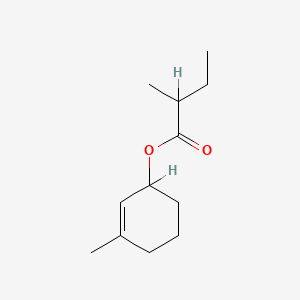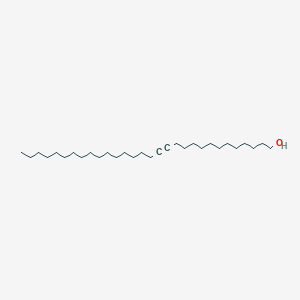
Pedroamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pedroamine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pedroamine can be synthesized through several methods, including the reaction of primary amines with aldehydes or ketones under acidic or basic conditions. One common method involves the reductive amination of a suitable aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pedroamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas over palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated amines, acylated amines, sulfonamides.
Wissenschaftliche Forschungsanwendungen
Pedroamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
Pedroamine exerts its effects through various molecular targets and pathways. It can act as a neurotransmitter analog, interacting with specific receptors in the nervous system to modulate signal transmission. Additionally, this compound can inhibit certain enzymes, leading to altered metabolic pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Pedroamine is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:
Dopamine: A neurotransmitter with similar structural features but different biological functions.
Phenethylamine: A naturally occurring compound with stimulant properties.
Amphetamine: A synthetic compound with potent central nervous system stimulant effects .
This compound’s distinctiveness lies in its versatile reactivity and broad range of applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
110320-85-9 |
|---|---|
Molekularformel |
C35H38N2O6 |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
(1R)-1-[[4-hydroxy-3-[4-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C35H38N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-6-9-30(38)35(16-22)43-25-7-4-21(5-8-25)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h4-9,16-20,28-29,36,38-40H,10-15H2,1-3H3/t28-,29-/m1/s1 |
InChI-Schlüssel |
MLNXJBWXCQOCIN-FQLXRVMXSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)O)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
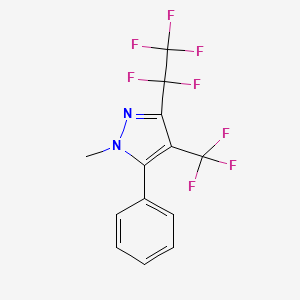
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
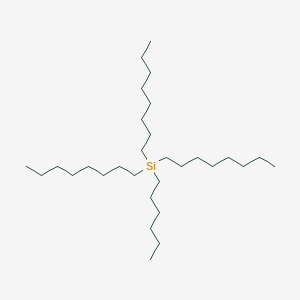
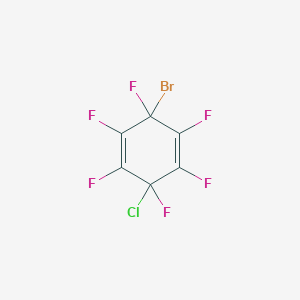

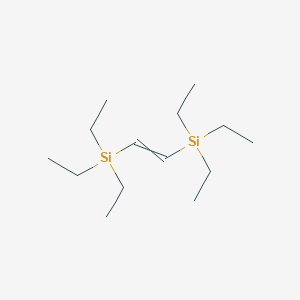

![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
